
Nigranoic acid
Descripción general
Descripción
Nigranoic acid (3,4-secocycloarta-4(28),24(Z)-diene-3,26-dioic acid) is a triterpenoid primarily isolated from plants of the Schisandra genus, such as Schisandra sphaerandra and Schisandra propinqua var. sinensis . Its molecular formula is C₃₀H₄₆O₄ (MW: 470.68 g/mol), with a unique 3,4-secocycloartane skeleton featuring a 24(Z)-double bond and two carboxyl groups at C-3 and C-26 . This compound exhibits diverse bioactivities, including:
- Antiviral activity: Inhibition of HIV-1 reverse transcriptase and polymerase .
- Neuroprotection: Reduction of cerebral ischemia-reperfusion injury by downregulating apoptosis via PARP/AIF signaling pathways .
- Anti-inflammatory effects: Inhibition of human neutrophil elastase (HNE) with an IC₅₀ of 3.77 μM, enhanced by synthetic esters (e.g., bromophenyl derivatives, IC₅₀: 2.61–8.95 μM) .
- Cytotoxicity: Weak activity against HL-60 leukemia and HepG2 liver cancer cells (IC₅₀ > 50 μM) .
This compound is sparingly soluble in polar solvents (e.g., DMSO) and stable under -20°C storage .
Métodos De Preparación
Natural Sources and Extraction Protocols
Nigranoic acid is predominantly extracted from Schisandra sphaerandra and Schisandra chinensis, plants used in traditional Chinese medicine . The compound accumulates in stems and fruits, necessitating tailored extraction protocols.
Solvent Selection and Maceration
Initial extraction employs polar solvents to solubilize triterpenoids. Studies utilize 70% ethanol for its balance between polarity and selectivity, achieving efficient extraction of this compound while minimizing co-extraction of non-target compounds . For example, a 70% ethanol maceration of S. chinensis stems yielded a crude extract rich in triterpenoids, which was subsequently partitioned to remove lipids and pigments . Methanol and chloroform mixtures have also been used for initial extraction, followed by liquid-liquid partitioning to isolate the acidic fraction .
Liquid-Liquid Partitioning
Partitioning between chloroform and water or methanol and n-hexane effectively separates this compound from sugars and polar contaminants. In one protocol, a methanol extract of S. sphaerandra was partitioned with chloroform, yielding a triterpenoid-enriched fraction . This step is critical for reducing matrix complexity before chromatographic purification.
Purification Techniques
Purification of this compound requires multi-step chromatography to resolve structurally similar triterpenoids. Key methods include macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and silica gel column chromatography.
Macroporous Resin Chromatography
Macroporous adsorption resins like D101 or AB-8 are employed for preliminary enrichment. A graded ethanol elution (30% → 70% → 95%) on a D101 resin column selectively retains this compound in the 70% ethanol fraction, achieving a 3–5-fold concentration of triterpenoids . This step removes 60–70% of polyphenols and polysaccharides, streamlining downstream processing.
Table 1: Macroporous Resin Optimization for S. chinensis
Resin Type | Eluent (Ethanol) | This compound Recovery (%) | Purity Increase (%) |
---|---|---|---|
D101 | 70% | 89.2 | 4.8 |
AB-8 | 70% | 85.6 | 4.2 |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC offers high recovery rates for heat-sensitive triterpenoids. A solvent system of chloroform–n-butanol–methanol–water (10:0.5:7:4, v/v/v/v) separates this compound from corosolic acid in S. chinensis extracts . The upper aqueous phase serves as the stationary phase, while the lower organic phase mobilizes compounds based on hydrophobicity. This method achieves purities exceeding 98% in a single run, with a recovery rate of 92–95% .
Table 2: HSCCC Parameters for this compound Purification
Parameter | Value |
---|---|
Solvent System | CHCl₃–n-BuOH–MeOH–H₂O (10:0.5:7:4) |
Flow Rate | 2.0 mL/min |
Rotation Speed | 850 rpm |
Retention of Stationary Phase | 78% |
Purity Post-HSCCC | 98.9% |
Silica Gel Column Chromatography
Silica gel (200–300 mesh) with gradient elution (chloroform–methanol, 100:0 → 50:1) resolves minor impurities post-HSCCC . Fractions containing this compound are identified via thin-layer chromatography (TLC) using 10% sulfuric acid in ethanol as a visualizing agent.
Analytical Characterization
Structural confirmation of this compound relies on spectroscopic methods. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying its 3,4-secocycloartene skeleton and carboxyl groups .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of this compound reveal characteristic signals:
-
δ 2.89 (1H, m): Methine proton adjacent to the carboxyl group at C-3 .
-
δ 1.17 (3H, s) and δ 0.92 (3H, s): Methyl groups on the cycloartene core .
¹³C NMR confirms 30 carbons, including two carboxyl carbons at δ 178.6 and δ 181.2 .
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI)-HRMS gives a molecular ion peak at m/z 487.3421 [M−H]⁻, consistent with the molecular formula C₃₀H₄₈O₄ .
Yield Optimization and Challenges
Yield Considerations
Yields of this compound vary with plant material and processing. From S. chinensis, a typical yield is 0.1–0.3% dry weight . Scaling up extraction to 1 kg of plant material yields approximately 1.0–1.5 g of purified this compound, highlighting the need for efficient protocols.
Challenges in Large-Scale Production
-
Matrix Complexity : Co-extraction of schisandrins and lignans necessitates stringent purification.
-
Solvent Consumption : HSCCC requires large solvent volumes, increasing costs.
-
Stability : this compound degrades under prolonged light exposure, requiring amber glass storage .
Applications and Derivative Synthesis
While beyond preparation, this compound’s bioactivity drives derivative development. Hydroxamic acid derivatives, synthesized via amidation and oxidation, show enhanced histone deacetylase (HDAC) inhibition (IC₅₀ = 1.14 μM against HDAC1) . These derivatives retain the core structure but modify the C-26 carboxyl group, demonstrating the scaffold’s versatility .
Análisis De Reacciones Químicas
Biotransformation of Nigranoic Acid
Biotransformation is a method for generating structural diversity in a chemical library, and fungi are frequently employed as whole-cell biocatalysts .
Gliocladium roseum was used to perform microbial biotransformation of this compound. When this compound was incubated with G. roseum YMF1.00133 for 10 days, three compounds were formed that were more polar than the substrate .
The three metabolites were isolated and purified from an AcOEt extract using a combination of Sephadex LH-20 and silica-gel column chromatography and identified using mass spectrometry and NMR spectroscopy as:
Hydroxylation of this compound
Caryospora carllicarpa YMF1.01026 can be used to hydroxylate this compound to produce 6β-hydroxythis compound . The hydroxylation reaction is shown in the figure below:
Chemical Reactions and Biological Activity
This compound exhibits inhibitory activity against HNE with an IC50 value of 3.77 μM, and six esters displayed considerable inhibitory effects on HNE with IC50 values in the range of 2.61-8.95 μM . this compound can also promote NO production and stimulate ERK1/2 phosphorylation via Ca(2+) influx, which may enhance mental and intellectual functions by further impacting the expression of BDNF and c-fos .
This compound has a strong protective effect against rat cerebral ischemia-reperfusion injury and acts by downregulating nerve cell apoptosis by preventing PARP overactivation and AIF nuclear translocation . It also shows activity in anti-HIV reverse transcriptase and polymerase assays .
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the most significant applications of nigranoic acid is its antiviral activity, particularly against HIV. Research indicates that this compound inhibits HIV reverse transcriptase and polymerase activities, making it a candidate for further development as an antiviral agent. In vitro studies have demonstrated its effectiveness in reducing viral load and preventing HIV from binding to CD4+ cells .
Antitumor Potential
This compound has also shown promise as an antitumor agent. Studies have reported its cytotoxic effects on leukemia and HeLa cells, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in cancer cells is attributed to its structural features that interact with cellular pathways involved in cell death .
Biotransformation Studies
Recent research has explored the biotransformation of this compound using fungi such as Gliocladium roseum. This process generates hydroxylated derivatives of this compound, which may exhibit enhanced biological activities compared to the parent compound. The metabolites produced through microbial transformation can be valuable for drug development, providing new leads for pharmaceutical applications .
Table 1: Biotransformation Products of this compound
Metabolite Name | Structure Description | Biological Activity |
---|---|---|
15β-Hydroxythis compound | Hydroxylated derivative | Potentially enhanced antitumor activity |
6α,15β-Dihydroxythis compound | Dihydroxylated derivative | Under investigation for antiviral effects |
7β,15β-Dihydroxythis compound | Another dihydroxylated derivative | Potentially increased selectivity in biological assays |
Histone Deacetylase Inhibition
This compound has been identified as a histone deacetylase (HDAC) inhibitor through virtual screening and enzymatic assays. HDACs play a crucial role in regulating gene expression related to cancer and inflammation. The ability of this compound to inhibit HDACs suggests its potential as a therapeutic agent for treating various diseases associated with dysregulated gene expression .
Synthesis of Derivatives
Research into the synthesis of this compound derivatives has yielded compounds with improved biological activities. For instance, hydroxamic acid derivatives have shown increased inhibition of HDACs, indicating that modifications to the this compound structure can enhance its pharmacological properties .
Mecanismo De Acción
El ácido nigranoico ejerce sus efectos a través de múltiples mecanismos. Inhibe la transcriptasa inversa del VIH-1, que es crucial para la replicación del virus . Además, protege el cerebro de la lesión por isquemia-reperfusión al regular a la baja la apoptosis de las células nerviosas a través de la vía de señalización PARP/AIF . Esto implica la prevención de la sobreactivación de la PARP y la translocación nuclear de AIF, lo que reduce la muerte celular .
Comparación Con Compuestos Similares
Heilaohuacid E
- Source : Isolated from Kadsura coccinea .
- Structural Differences :
- Bioactivity: Shares anti-inflammatory properties but lacks cytotoxicity data compared to nigranoic acid .
Parameter | This compound | Heilaohuacid E |
---|---|---|
C-23 Functional Group | Carboxyl (-COOH) | Ketone (=O) |
Double Bonds | C-24(Z), C-4(28) | C-4(28) only |
Cytotoxicity | IC₅₀ > 50 μM (HL-60, HepG2) | Not reported |
16α-Hydroxytrametenoic Acid
- Source : Derived from Poriacocos fungus .
- Structural Differences: Lanostane-type skeleton vs. This compound’s secocycloartane. Hydroxylation at C-16 and a carboxyl group at C-21 .
Microbial Transformation Products
Co-culture of this compound with fungi (e.g., Dictyosporium heptasporum) yields derivatives with modified bioactivity:
- Compound 68 : A 7β-hydroxy-16β,26-lactone derivative with a nine-membered ring .
- Compound 69 : A 7β-hydroxy-16β-methoxy derivative .
Derivative | Structural Modification | Bioactivity |
---|---|---|
68 | Lactone ring at C-16/C-26 | Similar cytotoxicity to parent |
69 | Methoxy group at C-16 | Enhanced solubility in polar solvents |
3,16-Dihydroxylanosta-8,24-dien-21-oic Acid
- Source : Isolated from Poriacocos .
- Structural Differences: Lanostane backbone with hydroxyl groups at C-3 and C-15. Double bonds at C-8 and C-24 .
- Bioactivity: Reported antifungal and anti-inflammatory effects, contrasting with this compound’s neuroprotective focus .
Key Research Findings
- Structural-Activity Relationship (SAR): The C-24(Z) double bond and carboxyl groups at C-3/C-26 are critical for this compound’s HNE inhibition. Esterification at C-26 enhances potency .
- Microbial Transformations : Fungal hydroxylation and lactonization modify solubility without significant loss of cytotoxicity .
- Comparative Cytotoxicity: this compound and its derivatives exhibit weaker activity than taxol (IC₅₀: < 1 nM) but offer safer profiles for chronic use .
Actividad Biológica
Nigranoic acid, a triterpenoid compound derived from the plant Schisandra chinensis , has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an A-ring-secocycloartene triterpenoid, with the chemical formula and a CAS number of 39111-07-4. Its structure has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry, confirming its unique cycloartene framework.
This compound exhibits multiple biological activities through various mechanisms:
- Neuroprotective Effects : It promotes nitric oxide (NO) production and stimulates the phosphorylation of ERK1/2 via calcium influx. This process enhances the expression of brain-derived neurotrophic factor (BDNF) and c-fos, which are crucial for cognitive functions and neuronal health. Additionally, it protects against cerebral ischemia-reperfusion injury by downregulating apoptosis in nerve cells through the inhibition of poly(ADP-ribose) polymerase (PARP) and preventing apoptosis-inducing factor (AIF) nuclear translocation .
- Antiviral Activity : this compound has shown significant inhibitory effects against HIV reverse transcriptase and polymerase, making it a potential candidate for antiviral therapy .
- Anti-inflammatory Properties : Recent studies indicate that derivatives of this compound function as histone deacetylase (HDAC) inhibitors. These compounds have demonstrated anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound and its derivatives:
Neuroprotective Effects
In a study investigating the neuroprotective properties of this compound, researchers found that treatment with this compound significantly reduced neuronal apoptosis in rat models subjected to ischemia-reperfusion injury. The mechanism was linked to the modulation of BDNF and c-fos expression levels, suggesting potential applications in neurodegenerative diseases .
Antiviral Research
This compound's efficacy against HIV was assessed through various assays that demonstrated its ability to inhibit viral replication. The compound's mechanism involves direct interaction with viral enzymes, which could lead to new therapeutic strategies for HIV treatment .
Anti-inflammatory Studies
Recent investigations into this compound derivatives revealed their ability to inhibit HDACs effectively. In vitro studies on macrophage cell lines showed that these compounds could reduce IL-1β production without compromising cell viability. This indicates their potential use in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and characterizing Nigranoic Acid from natural sources?
To isolate this compound, employ chromatographic techniques such as HPLC or column chromatography, followed by structural elucidation using nuclear magnetic resonance (NMR) (1D and 2D experiments) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). Cross-validate spectral data with published literature to confirm the compound’s identity, particularly its 3,4-secocycloartane skeleton and carboxyl groups . For purity assessment, combine thin-layer chromatography (TLC) with spectroscopic consistency checks.
Q. How can researchers confirm the structural integrity of this compound derivatives during experimental workflows?
Use a combination of NMR (e.g., HMBC for long-range coupling, NOESY for stereochemistry) and HR-ESI-MS to verify molecular formulas and functional groups. For novel derivatives like compound 2 (a fungal-transformed metabolite), compare experimental data with established databases and prior studies on similar triterpenoids. Ensure reproducibility by repeating experiments under controlled conditions (e.g., pH, temperature) .
Q. What are the standard protocols for assessing the bioactivity of this compound and its derivatives?
Conduct cytotoxicity assays (e.g., MTT or SRB) using human cell lines such as HL-60 and HepG2. Report results as IC50 values and compare them with positive controls (e.g., paclitaxel). For weak cytotoxic compounds (e.g., this compound IC50 > 50 μM), consider synergism studies or structural modifications to enhance activity. Always include triplicate measurements and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s microbial transformation?
When co-culturing this compound with fungi like Umbelopsis dimorpha, optimize variables such as incubation time, substrate concentration, and fungal strain specificity. Monitor metabolic pathways via time-course sampling and LC-MS profiling. For enzyme characterization (e.g., isomerases or hydroxylases), use gene knockout strains or enzyme inhibitors to validate mechanistic hypotheses .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its derivatives?
Analyze discrepancies by:
- Comparing assay conditions (e.g., cell line sensitivity, exposure duration).
- Evaluating compound stability (e.g., pH-dependent degradation).
- Applying multivariate statistical tools (e.g., PCA) to distinguish structure-activity relationships.
For example, compound 3’s weak cytotoxicity (IC50 = 62 μM) vs. compound 1’s inactivity may reflect subtle structural differences like hydroxylation patterns .
Q. What strategies are effective for elucidating the enzymatic mechanisms behind this compound’s fungal transformation?
Combine genomic analysis (e.g., transcriptomics of U. dimorpha during co-culture) with in vitro enzyme assays . Use isotopic labeling (e.g., ¹³C-Nigranoic Acid) to trace metabolic flux. For rare enzymes like isomerases, validate activity via heterologous expression in model organisms (e.g., E. coli) .
Q. How should researchers formulate hypotheses about this compound’s ecological or pharmacological roles?
Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Hypothesis: this compound’s weak cytotoxicity in HepG2 cells is linked to selective apoptosis induction.
- Testing: Perform flow cytometry to assess apoptosis markers (e.g., Annexin V) and compare with gene expression profiles .
Q. Methodological Guidance
Q. What are best practices for presenting this compound research data in publications?
- Tables : Include IC50 values, NMR chemical shifts, and spectral acquisition parameters (e.g., solvent, spectrometer frequency).
- Figures : Use HMBC or COSY spectra to highlight key correlations (Figure S5 ).
- Statistical Reporting : Provide p-values, confidence intervals, and effect sizes. Avoid overinterpreting non-significant trends .
Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?
Prioritize derivatives with unexplored functional groups (e.g., compound 2’s novel hydroxylation site). Use molecular docking to predict binding affinities with target proteins (e.g., kinases). Validate predictions via in vitro assays and iterative SAR analysis .
Q. What ethical and technical safeguards are essential for handling this compound in lab settings?
Propiedades
IUPAC Name |
(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFOSFIPGRXARF-BRTULJEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319075 | |
Record name | Nigranoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39111-07-4 | |
Record name | Nigranoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nigranoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.